molecular formula C6H7N7O2S B11096343 Tetrazole, 1-methyl-5-(1-methyl-4-nitro-5-imidazolylthio)-

Tetrazole, 1-methyl-5-(1-methyl-4-nitro-5-imidazolylthio)-

Cat. No.: B11096343
M. Wt: 241.23 g/mol
InChI Key: KDJRUQCVYMLTGU-UHFFFAOYSA-N
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Description

1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of both imidazole and tetrazole rings in this compound makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE typically involves multi-step organic reactions. One common method involves the nitration of 1-methylimidazole followed by the introduction of the tetrazole ring through cyclization reactions. The final step often includes the formation of the sulfide linkage under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The imidazole and tetrazole rings can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole and tetrazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole and tetrazole rings can also bind to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound with antimicrobial properties.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.

Uniqueness

1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is unique due to the presence of both imidazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7N7O2S

Molecular Weight

241.23 g/mol

IUPAC Name

1-methyl-5-(3-methyl-5-nitroimidazol-4-yl)sulfanyltetrazole

InChI

InChI=1S/C6H7N7O2S/c1-11-3-7-4(13(14)15)5(11)16-6-8-9-10-12(6)2/h3H,1-2H3

InChI Key

KDJRUQCVYMLTGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SC2=NN=NN2C)[N+](=O)[O-]

Origin of Product

United States

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